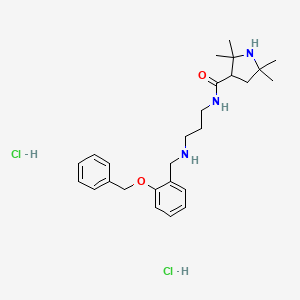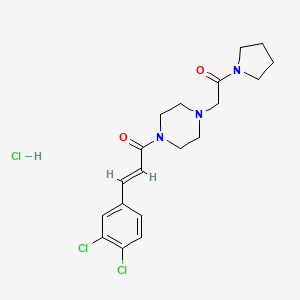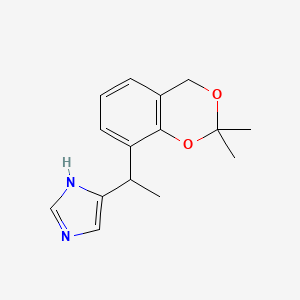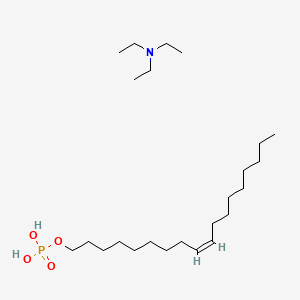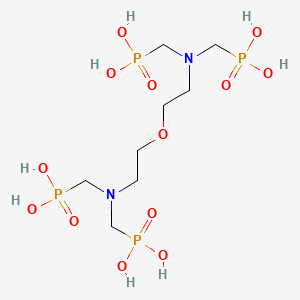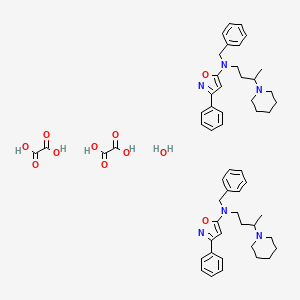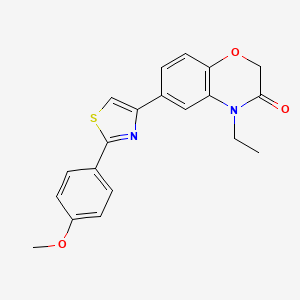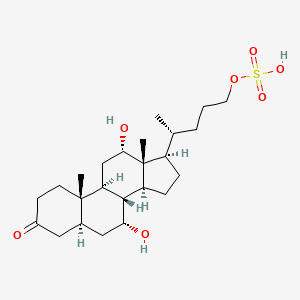
3-Ketopetromyzonol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ketopetromyzonol sulfate is a bile acid derivative primarily found in sea lampreys. It is a pheromonal compound that plays a significant role in the reproductive behavior of these aquatic creatures. The compound’s chemical structure is characterized by the presence of a ketone group and a sulfate ester, making it a unique molecule in the realm of pheromonal communication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ketopetromyzonol sulfate involves several steps, starting from the precursor bile acids. The key steps include hydroxylation, oxidation, and sulfation reactions. The hydroxylation of the bile acid precursor is typically carried out using specific enzymes or chemical reagents under controlled conditions. The oxidation step involves the conversion of hydroxyl groups to ketone groups, often using oxidizing agents such as potassium permanganate or chromium trioxide. Finally, the sulfation step is achieved by reacting the ketone intermediate with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized application in scientific research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ketopetromyzonol sulfate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Sulfate esters with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Ketopetromyzonol sulfate has several scientific research applications, particularly in the fields of biology and chemistry:
Biology: It is used to study pheromonal communication in sea lampreys, providing insights into their reproductive behavior and neuroendocrine regulation.
Chemistry: The compound serves as a model for studying the synthesis and reactivity of bile acid derivatives.
Medicine: Research on this compound contributes to understanding hormonal regulation and potential therapeutic applications in reproductive health.
Industry: Although not widely used industrially, its study can inform the development of pheromone-based pest control methods.
Wirkmechanismus
3-Ketopetromyzonol sulfate exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys. It binds to specific receptors in the olfactory system, triggering a cascade of neuroendocrine responses that influence reproductive behavior. The molecular targets include gonadotropin-releasing hormone (GnRH) neurons, which regulate the release of hormones essential for sexual maturation and reproduction.
Vergleich Mit ähnlichen Verbindungen
3-Ketopetromyzonol sulfate is unique among bile acid derivatives due to its specific role as a pheromone in sea lampreys. Similar compounds include:
Petromyzonol sulfate: Another bile acid derivative with pheromonal activity.
Petromyzosterol disulfate: A related compound with similar biological functions.
Petromyzonamine disulfate: Another bile acid derivative involved in pheromonal communication.
Compared to these compounds, this compound is distinguished by its specific chemical structure and its pronounced effect on the HPG axis in sea lampreys.
Eigenschaften
CAS-Nummer |
435327-06-3 |
|---|---|
Molekularformel |
C24H40O7S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |
InChI |
InChI=1S/C24H40O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-15,17-22,26-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
OAKDBNNISQJEJA-RTYFXBAISA-N |
Isomerische SMILES |
C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
Kanonische SMILES |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


